molecular formula C18H9ClO2 B11962735 6-Chlorotetracene-5,12-dione CAS No. 35058-43-6

6-Chlorotetracene-5,12-dione

Cat. No.: B11962735
CAS No.: 35058-43-6
M. Wt: 292.7 g/mol
InChI Key: VVOMFGWDAHLSJB-UHFFFAOYSA-N
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Description

6-Chlorotetracene-5,12-dione is a chemical compound with the molecular formula C18H9ClO2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 6th position and two ketone groups at the 5th and 12th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorotetracene-5,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

6-Chlorotetracene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chlorotetracene-5,12-dione in biological systems involves its interaction with cellular components. It has been shown to interact with DNA, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound may also disrupt cell signaling pathways, contributing to its anticancer effects. Molecular docking studies suggest that it binds to the minor groove of DNA, affecting its structure and function .

Comparison with Similar Compounds

Uniqueness: 6-Chlorotetracene-5,12-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other tetracene derivatives and contributes to its specific chemical and biological properties .

Properties

CAS No.

35058-43-6

Molecular Formula

C18H9ClO2

Molecular Weight

292.7 g/mol

IUPAC Name

6-chlorotetracene-5,12-dione

InChI

InChI=1S/C18H9ClO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H

InChI Key

VVOMFGWDAHLSJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2Cl)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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